1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid
Description
1-[1-(tert-Butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid (CAS: 1361113-64-5) is a Boc-protected heterocyclic compound featuring a seven-membered azepane ring fused to a pyrazole-carboxylic acid scaffold. Its molecular formula is C₁₅H₂₃N₃O₄, with a molecular weight of 309.36 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the azepane amine, enhancing stability during synthetic processes.
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)22-14(21)17-7-4-5-12(6-8-17)18-10-11(9-16-18)13(19)20/h9-10,12H,4-8H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVJLAFREWVEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 246.28 g/mol. The presence of the tert-butoxycarbonyl (Boc) group is significant as it can influence the compound's stability and reactivity.
Antitumor Activity
Recent studies have indicated that compounds containing pyrazole moieties exhibit antitumor properties. For instance, research published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of pyrazole derivatives, noting their effectiveness against various cancer cell lines. The introduction of the azepan group in our compound may enhance its interaction with biological targets involved in tumor growth inhibition .
Neuroprotective Properties
Neuroprotection is another area where pyrazole derivatives have shown promise. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect could be attributed to the modulation of signaling pathways involved in cell survival .
Case Studies
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid is , with a molecular weight of approximately 281.31 g/mol. The compound features a pyrazole ring, which is significant for its biological activity and potential therapeutic uses.
Medicinal Chemistry
This compound has been studied for its role as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development . PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells. The rigid structure of this compound enhances the spatial orientation required for effective ternary complex formation, which is crucial for the efficacy of these degraders .
Inhibition of Enzymatic Activity
Research has indicated that derivatives of pyrazole compounds, including this specific acid, can act as inhibitors of various kinases, such as IRAK4 (Interleukin-1 receptor-associated kinase 4). IRAK4 plays a critical role in inflammatory responses and is implicated in diseases like rheumatoid arthritis and cancer. Compounds targeting IRAK4 could potentially provide therapeutic benefits in treating these conditions .
Chemical Conjugates
The compound is also utilized in the development of chemical conjugates that can be applied in targeted drug delivery systems. By linking to other pharmacologically active molecules, it can enhance the specificity and efficacy of drug delivery to target sites within the body .
Case Study 1: PROTAC Development
A study demonstrated the effectiveness of using this compound as a linker in PROTACs aimed at degrading oncogenic proteins. The results indicated improved degradation rates compared to traditional linkers, highlighting the importance of structural rigidity in enhancing drug-like properties .
Case Study 2: IRAK4 Inhibition
In another investigation, researchers synthesized various pyrazole derivatives, including this compound, to evaluate their inhibitory effects on IRAK4 activity. The study found that certain modifications to the pyrazole ring could significantly increase inhibitory potency, suggesting that structural variations can lead to more effective therapeutics against inflammatory diseases .
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Rigid linker for PROTAC development | Enhanced efficacy in protein degradation |
| Enzyme Inhibition | Inhibitor of IRAK4 | Therapeutic potential for inflammatory diseases |
| Chemical Conjugates | Targeted drug delivery systems | Increased specificity and efficacy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of Boc-protected nitrogen heterocycles with carboxylic acid functionalities. Key structural analogs include derivatives with varying ring sizes (azepane, piperidine, azetidine) and heterocyclic cores (pyrazole, triazole, pyrrole). Below is a systematic comparison:
Ring Size and Heterocycle Variations
Table 1: Structural and Physicochemical Comparisons
Preparation Methods
Synthetic Route Overview
The general synthetic approach to pyrazole carboxylic acid derivatives such as 1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid involves:
- Formation of the pyrazole ring via cyclization of ketoester intermediates with hydrazine derivatives.
- Conversion of ester intermediates to carboxylic acids.
- Activation of the acid group to reactive intermediates (acid chlorides or mixed anhydrides).
- Coupling with Boc-protected azepane amines to form the amide linkage.
Detailed Preparation Steps
- A ketoester intermediate is prepared, often via alkali metal salt formation of the ketoester using lithium salts of hexamethyldisilazane in ethyl ether.
- This ketoester salt is refluxed with an excess of a hydrazine derivative in acetic acid, leading to cyclization and formation of pyrazole esters.
- The pyrazole ester is then precipitated by adding iced water, yielding the pyrazole ester intermediate.
2.2. Conversion of Ester to Carboxylic Acid
- The pyrazole ester is hydrolyzed using an alkaline agent such as potassium hydroxide.
- Subsequent acidification yields the corresponding pyrazole carboxylic acid.
2.3. Activation of the Carboxylic Acid
- The carboxylic acid is converted to a more reactive intermediate to facilitate amide bond formation.
- Common activating agents include thionyl chloride to form acid chlorides or ethyl chloroformate to form mixed anhydrides.
- Bases such as triethylamine are used to neutralize the acid by-products during activation.
2.4. Coupling with Boc-Protected Azepane Amine
- The Boc-protected azepane amine (1-(tert-butoxycarbonyl)azepan-4-amine) is reacted with the activated acid intermediate.
- The reaction is typically conducted in an inert solvent such as dichloromethane under an inert atmosphere.
- Temperature is maintained between 0°C and room temperature to control reaction kinetics and minimize side reactions.
- The base triethylamine is added to scavenge the acid generated during amide bond formation.
- The crude product is purified by conventional methods such as recrystallization or chromatography.
- The final product is isolated as this compound.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Ketoester salt formation | Lithium salt of hexamethyldisilazane, ethyl ether | Alkali metal salt formation |
| Pyrazole ring cyclization | Hydrazine derivative, acetic acid, reflux | Excess hydrazine, precipitation in iced water |
| Ester hydrolysis | Potassium hydroxide, aqueous medium | Followed by acidification |
| Acid activation | Thionyl chloride or ethyl chloroformate, triethylamine | Formation of acid chloride or mixed anhydride |
| Amide coupling | Boc-azepane amine, dichloromethane, 0°C to RT, triethylamine | Inert atmosphere, controlled temperature |
| Purification | Recrystallization or chromatography | To obtain pure target compound |
Research Findings and Optimization Notes
- The use of lithium salts in ketoester formation enhances the yield and purity of the pyrazole ring intermediate, as reported in J. Heterocyclic Chem., 1989.
- Refluxing in acetic acid with hydrazine derivatives provides efficient cyclization to the pyrazole core.
- Activation of the acid as acid chloride or mixed anhydride is critical for high-yield amide bond formation with Boc-protected amines.
- Temperature control during coupling (0°C to room temperature) minimizes side reactions and decomposition.
- Triethylamine serves as an effective base to neutralize acid by-products and promote coupling efficiency.
- The Boc protecting group on the azepane nitrogen prevents undesired side reactions and can be removed later if necessary for further functionalization.
Data Table: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C16H24N3O4 |
| Molecular Weight | Approx. 314.38 g/mol |
| Solubility | Soluble in organic solvents (e.g., DCM, methanol) |
| Melting Point | Not explicitly reported; typical for Boc-protected amides |
| Log P (octanol/water) | ~1.2 (estimated) |
| Functional Groups | Pyrazole ring, carboxylic acid, Boc-protected azepane amide |
Q & A
Q. What are the standard synthetic routes for 1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves hydrolysis of a methyl ester precursor using 2 N NaOH under reflux (5 hours), followed by acidification with KHSO₄ and purification via liquid-liquid extraction . Optimization may include adjusting reaction time, temperature, and stoichiometry of NaOH to minimize side reactions (e.g., tert-butoxycarbonyl (Boc) group cleavage). Monitoring pH during acidification ensures complete protonation of the carboxylic acid for efficient extraction .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography resolves the 3D structure, particularly the conformation of the azepane ring and pyrazole-carboxylic acid alignment .
- FTIR confirms the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and Boc group (C=O at ~1680 cm⁻¹).
- NMR (¹H and ¹³C) identifies regiochemistry, e.g., distinguishing between N1 and N2 pyrazole substitution patterns .
Q. How can solubility challenges be addressed during purification?
The compound’s poor water solubility necessitates polar aprotic solvents (e.g., DMSO) for dissolution. Acid-base partitioning (using EtOAc and aqueous phases) effectively isolates the carboxylic acid form. Silica gel chromatography with gradients of MeOH/CH₂Cl₂ (5–20%) improves purity .
Q. What safety precautions are required for handling this compound?
Wear respiratory protection, nitrile gloves, and eye/face shields. Avoid strong oxidizers to prevent hazardous decomposition (e.g., CO/CO₂ release). Store in a cool, dry environment with inert gas purging to prevent Boc group degradation .
Advanced Research Questions
Q. How does the Boc-protected azepane moiety influence regioselectivity in subsequent reactions?
The bulky Boc group directs electrophilic substitutions to the less hindered pyrazole C3/C5 positions. For example, coupling reactions with amines or halogens favor the C4-carboxylic acid for nucleophilic attack, as steric hindrance from the azepane ring limits accessibility to adjacent sites .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-4-carboxylic acid derivatives?
- Mechanistic validation : Use enzyme inhibition assays (e.g., guanylate cyclase activation studies) to confirm target engagement .
- Structural analogs : Compare activity trends across derivatives with systematic modifications (e.g., azepane vs. piperidine rings) to isolate pharmacophoric elements .
Q. How can computational modeling predict interactions between this compound and biological targets?
Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) models binding poses with proteins, prioritizing hydrogen bonds between the carboxylic acid and active-site residues (e.g., Arg/Lys) .
Q. What analytical methods quantify trace impurities in bulk samples?
- HPLC-MS : A C18 column with 0.1% formic acid in water/acetonitrile gradients detects impurities <0.1%. Common impurities include de-Boc byproducts and esterification residues .
- ¹H NMR integration : Compare peak areas of the Boc group (δ ~1.4 ppm) to detect hydrolytic degradation .
Q. How does the compound’s stability vary under different pH conditions?
The Boc group is labile under acidic (pH <2) or basic (pH >10) conditions, leading to azepane ring deprotection. Stability studies using accelerated degradation (40°C, 75% humidity) show the carboxylic acid remains intact at pH 4–8, making buffered solutions ideal for biological assays .
Q. What crystallography challenges arise due to the compound’s conformational flexibility?
The azepane ring’s chair-to-boat transitions complicate single-crystal growth. Slow vapor diffusion (e.g., hexane/EtOAc) with seeding improves crystal quality. SHELXL refinement parameters (e.g., ISOR restraints) mitigate thermal motion artifacts in the azepane moiety .
Q. Methodological Notes
- Synthesis scalability : Lab-scale methods (e.g., 0.78 mmol in ) require adjustment for >10 mmol batches, such as controlled NaOH addition to prevent exothermic Boc cleavage.
- Biological assay design : Include positive controls (e.g., known guanylate cyclase activators) and validate cell permeability using logP calculations (estimated ~2.1 for this compound) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
